molecular formula C16H16INO2 B3969478 N-(2-iodophenyl)-3-propoxybenzamide

N-(2-iodophenyl)-3-propoxybenzamide

Cat. No. B3969478
M. Wt: 381.21 g/mol
InChI Key: ILPFEIVZMZHFLM-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-propoxybenzamide (IPPB) is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. IPPB is a small molecule that belongs to the class of benzamides, which are known for their various biological activities. In recent years, IPPB has been extensively studied for its potential use in developing drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-propoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these client proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-iodophenyl)-3-propoxybenzamide is its potent anticancer activity, which makes it a promising candidate for the development of cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-iodophenyl)-3-propoxybenzamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

N-(2-iodophenyl)-3-propoxybenzamide has been studied for its potential use in developing drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(2-iodophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPFEIVZMZHFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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